molecular formula C6H5BrN4OS B1418147 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol CAS No. 54346-35-9

8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Cat. No. B1418147
CAS RN: 54346-35-9
M. Wt: 261.1 g/mol
InChI Key: JAUIVPDBUPYGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol were not found, a related compound was synthesized using a mixture of pyrazolo[1,5-a]pyrimidin-3-bromine derivative or 8-bromo-N-(4-methoxybenzyl)-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-amine, boronic acid or aryl boronate ester, aq K3PO4, and PdCl2dppf.DCM in THF .

Scientific Research Applications

Synthesis and Chemical Properties

8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol and its analogs have been a subject of interest due to their unique chemical structure and reactivity. Kobe, Robins, and O'Brien (1974) demonstrated that 3-aminopyrazole could be used as a starting material for preparing various pyrazolo[1,5-a]-1,3,5-triazines, which included 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol. They found that electrophilic substitution typically occurs at the 8-position of this ring system (Kobe, Robins, & O'Brien, 1974).

Enzymatic Activity and Pharmacology

Research has explored the use of pyrazolo[1,5-a][1,3,5]triazines, including 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol, in pharmacology, particularly as enzyme inhibitors. Senga, O'Brien, Scholten, Novinson, Miller, and Robins (1982) investigated various substituted pyrazolo[1,5-a]-1,3,5-triazines as inhibitors of cAMP phosphodiesterase, finding that some compounds in this class showed significant inhibitory activity, surpassing that of theophylline (Senga et al., 1982).

Synthesis Techniques

Efficient synthesis methods for pyrazolo[1,5-a][1,3,5]triazines, including derivatives similar to 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol, have been developed. Raboisson, Schultz, Lugnier, and Bourguignon (2002) reported a two-step synthesis method for 8-acylated pyrazolo[1,5-a]-1,3,5-triazines, which is significant for its high yield and strategic approach involving N-methyl-N-phenylamino activating group (Raboisson et al., 2002).

Biological Activity

In the context of biological activity, the pyrazolo[1,5-a][1,3,5]triazines have been studied for their potential medicinal properties. For example, Al-Adiwish, Abubakr, and Alarafi (2017) synthesized new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole and studied their biological activity, including cytotoxicity against breast cancer cells (MCF7), demonstrating the potential of these compounds in cancer research (Al-Adiwish, Abubakr, & Alarafi, 2017).

properties

IUPAC Name

8-bromo-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4OS/c1-13-5-9-4-3(7)2-8-11(4)6(12)10-5/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUIVPDBUPYGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326603
Record name 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

CAS RN

54346-35-9
Record name 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Reactant of Route 3
Reactant of Route 3
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Reactant of Route 4
Reactant of Route 4
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Reactant of Route 5
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Reactant of Route 6
Reactant of Route 6
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.